Physicochemical Comparison: 5-Amino vs. Des-Amino Analog
The target compound (5-amine, C15H13N5) exhibits a higher calculated polar surface area and hydrogen bond donor/acceptor count relative to its 5-des-amino analog (2'-Methyl-1H,1'H-2,5'-bibenzimidazole, C15H12N4), altering solubility and permeability-relevant properties .
PSA: 71 vs 57 Ų
| Evidence Dimension | Molecular descriptors (H-bond donors, PSA) |
|---|---|
| Target Compound Data | H-Bond Donors: 3; H-Bond Acceptors: 3; Polar Surface Area: 71 Ų |
| Comparator Or Baseline | 2'-Methyl-1H,1'H-2,5'-bibenzimidazole (CAS 505078-86-4): H-Bond Donors: 2; H-Bond Acceptors: 2; Polar Surface Area: 57 Ų |
| Quantified Difference | Increase of 1 HBD, 1 HBA, and 14 Ų PSA for the target compound |
| Conditions | Calculated using ACD/Labs Percepta Platform (ChemSpider data) |
Why This Matters
The altered polarity and hydrogen-bonding capacity directly influence formulation, assay compatibility, and pharmacokinetic properties, making the two compounds non-interchangeable for in vitro and in vivo studies.
